4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MU1742 is a chemical probe specifically designed for casein kinase 1 delta and casein kinase 1 epsilon protein kinases. These kinases belong to the family of serine/threonine kinases and play crucial roles in various cellular processes, including chromosome segregation, gene expression, cellular morphology, immune response, inflammation, membrane trafficking, cytokinesis, autophagy, cell stemness and differentiation, cell survival, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
MU1742 can be synthesized through a multi-step process involving the following key steps:
Formation of the pyrrolopyridine core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.
Introduction of the fluoropyridinyl and fluoromethylpiperidinyl groups: These groups are introduced through subsequent reactions involving the core structure.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps to yield MU1742.
Industrial Production Methods
For industrial production, MU1742 can be synthesized using optimized reaction conditions and scalable processes. This typically involves the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
MU1742 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
MU1742 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activity and regulation of casein kinase 1 delta and casein kinase 1 epsilon.
Biology: Used to investigate the role of these kinases in various cellular processes and pathways.
Medicine: Potential therapeutic applications in diseases where casein kinase 1 delta and casein kinase 1 epsilon are implicated, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting casein kinase 1 delta and casein kinase 1 epsilon
Mechanism of Action
MU1742 exerts its effects by selectively inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the regulation of various cellular pathways, including the Wnt, Hedgehog, and Hippo pathways. By inhibiting these kinases, MU1742 can modulate these pathways and affect cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
MU2027: A negative control compound for MU1742.
Jansen CK1 delta probe 6204: Another chemical probe for casein kinase 1 delta
Uniqueness
MU1742 is unique due to its high selectivity and potency against casein kinase 1 delta and casein kinase 1 epsilon. It exhibits excellent kinome-wide selectivity and high potency in both in vitro and cell-based assays. Additionally, MU1742 has a favorable pharmacokinetic profile, making it suitable for in vivo applications .
Properties
Molecular Formula |
C22H22F2N6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[3-[(4-fluoro-1-methylpiperidin-4-yl)methyl]-5-(5-fluoropyridin-2-yl)imidazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26) |
InChI Key |
SWOIFXHMBKFCRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN2C=NC(=C2C3=C4C=CNC4=NC=C3)C5=NC=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.